3-Butyl-7-hydroxy-4-methylchromen-2-one
Description
Properties
IUPAC Name |
3-butyl-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-3-4-5-12-9(2)11-7-6-10(15)8-13(11)17-14(12)16/h6-8,15H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYSXHKASBQZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(C=C(C=C2)O)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420629 | |
| Record name | 3-butyl-7-hydroxy-4-methylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53666-73-2 | |
| Record name | 3-Butyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53666-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-butyl-7-hydroxy-4-methylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Observations :
- Substitution at the 6-position (e.g., benzylamino groups in ) introduces hydrogen-bonding capabilities and steric bulk, which may alter receptor binding compared to alkyl-substituted coumarins .
Physicochemical Properties
- Solubility : The 7-hydroxy group enhances water solubility through hydrogen bonding, while longer alkyl chains (e.g., butyl) reduce polarity. This balance may optimize bioavailability .
- Thermal Stability : Melting points (m.p.) of analogs vary significantly. For example, compound 8 () has an m.p. of 188–189°C, whereas shorter-chain coumarins (e.g., 3-isopropyl derivative) may exhibit lower m.p. due to reduced crystal lattice stability .
Antioxidant and Enzyme-Modulating Effects
- Coumarins with 7-hydroxy groups are implicated in GST activation, a detoxification enzyme. Dietary antioxidants like BHA (2(3)-tert-butyl-4-hydroxyanisole) enhance GST activity by 5- to 10-fold in mice, suggesting that structurally similar coumarins may share this mechanism .
- Alkyl chain length influences interactions with hydrophobic enzyme pockets. The butyl group in the target compound may confer stronger binding to GSTs compared to isopropyl or methyl groups .
Data Tables
Table 1: Comparative Analysis of Key Coumarin Derivatives
| Property | This compound | 7-Hydroxy-3-isopropyl-4-methylchromen-2-one | 6-(3-Hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methylchromen-2-one |
|---|---|---|---|
| Molecular Weight | 232.28 | 218.25 | 327.34 |
| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.8 | ~1.2 |
| Key Bioactivity | Potential GST modulation | Antioxidant | Antimicrobial, enzyme inhibition |
| Synthetic Complexity | Moderate | Low | High |
Preparation Methods
Pechmann Condensation: Base Framework Construction
The parent compound, 7-hydroxy-4-methylcoumarin, is synthesized via Pechmann condensation, combining resorcinol and ethyl acetoacetate in the presence of acidic catalysts.
Protocol from Patent CN101723925A:
- Reactants: Resorcinol (100 g), ethyl acetoacetate (100 g), diatomite-supported catalyst (10 g).
- Conditions: 90–130°C for 1–3 hours.
- Workup: Filtration, solvent evaporation, and recrystallization in 95% ethanol.
- Yield: 88–92%.
Mechanistic Insight:
Catalytic Innovations
The diatomite-supported catalyst (sulfuric and p-toluenesulfonic acid) in CN101723925A enhances reactivity while enabling reuse, reducing waste. Comparative studies show 10–15% catalyst loading optimizes yield without side reactions.
Introducing the 3-Butyl Substituent: Methodological Strategies
Electrophilic Alkylation at Position 3
The butyl group is introduced via Friedel-Crafts alkylation, leveraging the electron-rich C3 position of 7-hydroxy-4-methylcoumarin.
Hypothetical Protocol (Based on):
- Reactants: 7-Hydroxy-4-methylcoumarin (1 eq), 1-bromobutane (1.2 eq), AlCl₃ (0.1 eq).
- Conditions: Reflux in dry dichloromethane (12 hours).
- Workup: Neutralization, extraction, and silica gel chromatography.
- Expected Yield: 60–75% (estimated from analogous reactions).
Challenges:
- Regioselectivity: Competing reactions at C5 and C6 may occur.
- Steric hindrance from the 4-methyl group necessitates optimized stoichiometry.
Halogen Intermediates and Cross-Coupling
A two-step approach using 3-bromo-7-hydroxy-4-methylcoumarin (CID 5337545) as an intermediate enables precise functionalization.
Step 1: Bromination
- Reactants: 7-Hydroxy-4-methylcoumarin, N-bromosuccinimide (NBS).
- Conditions: Radical initiation via AIBN in CCl₄ (80°C, 6 hours).
- Yield: 85–90%.
Step 2: Suzuki-Miyaura Coupling
- Reactants: 3-Bromo derivative (1 eq), butylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%).
- Conditions: Na₂CO₃, DME/H₂O, 80°C (12 hours).
- Yield: 70–80% (extrapolated from).
Green Chemistry Approaches
Solvent-Free Alkylation
Bleaching earth clay (pH 12.5) in PEG-400, as reported for styryl derivatives, offers a sustainable alternative.
Adapted Protocol:
- Reactants: 7-Hydroxy-4-methylcoumarin, butyraldehyde (1.2 eq), clay catalyst (0.1 eq).
- Conditions: 60°C, 4 hours.
- Yield: 65–70% (estimated).
Advantages:
Analytical Characterization
Key Data for 3-Butyl-7-hydroxy-4-methylchromen-2-one:
- IR (KBr): 3340 cm⁻¹ (O-H), 1715 cm⁻¹ (C=O).
- ¹H NMR (DMSO-d₆): δ 6.71 (d, 1H, C8-H), 2.98 (t, 2H, C3-butyl), 2.41 (s, 3H, C4-CH₃).
- MS (EI): m/z 232 (M⁺).
Comparative Analysis of Synthetic Routes
| Method | Reactants | Catalyst | Yield | Eco-Friendliness |
|---|---|---|---|---|
| Friedel-Crafts | 1-Bromobutane, AlCl₃ | AlCl₃ | 60–75% | Low |
| Suzuki Coupling | Butylboronic Acid, Pd(PPh₃)₄ | Pd(PPh₃)₄ | 70–80% | Moderate |
| Green Alkylation | Butyraldehyde, Clay | Bleaching Earth | 65–70% | High |
Q & A
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